Cas no 865981-02-8 ((Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine)

(Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine structure
865981-02-8 structure
Product name:(Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine
CAS No:865981-02-8
MF:C18H22N2
MW:266.380684375763
CID:4717906
PubChem ID:28791817

(Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine Chemical and Physical Properties

Names and Identifiers

    • (alphaR,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine
    • (alphaS,betaS)-alpha,beta-Diphenyl-1-pyrrolidineethanamine
    • (αR,βR)-α,β-Diphenyl-1-pyrrolidineethanamine (ACI)
    • (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine
    • AR,
    • 865981-02-8
    • (1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethanamine
    • E81135
    • (
    • (R,R)-,-Diphenyl-1-pyrrolidineethanamine
    • (1R,2R)-1,2-diphenyl-1-Pyrrolidineethanamine
    • A,
    • A-Diphenyl-1-pyrrolidineethanamine
    • CS-0093335
    • AR)-
    • (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine
    • Inchi: 1S/C18H22N2/c19-17(15-9-3-1-4-10-15)18(20-13-7-8-14-20)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2
    • InChI Key: LWMFIMXQOJYJRC-UHFFFAOYSA-N
    • SMILES: N1(CCCC1)C(C1C=CC=CC=1)C(C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 266.178298710 g/mol
  • Monoisotopic Mass: 266.178298710 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.3
  • Molecular Weight: 266.4

(Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01X012-100mg
(αR,βR)-α,β-Diphenyl-1-pyrrolidineethanamine
865981-02-8 97%
100mg
$131.00 2025-02-12
1PlusChem
1P01WZSQ-100mg
(αR,βR)-α,β-Diphenyl-1-pyrrolidineethanamine
865981-02-8 97%
100mg
$159.00 2024-04-21
Ambeed
A1005959-100mg
(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine
865981-02-8 95%
100mg
$217.0 2025-02-25

(Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Reference
Enantioselectivity switch controlled by N,N'-di- or N,N,N',N'-tetra-substituted chiral thiophosphorodiamide ligands, structural relatives of thioureas, in catalytic additions of diethylzinc to aldehydes
Yue, Huifeng; et al, Tetrahedron: Asymmetry, 2014, 25(2), 170-180

Production Method 2

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  rt; reflux
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  overnight
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; overnight, reflux
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Reference
Enantioselectivity switch controlled by N,N'-di- or N,N,N',N'-tetra-substituted chiral thiophosphorodiamide ligands, structural relatives of thioureas, in catalytic additions of diethylzinc to aldehydes
Yue, Huifeng; et al, Tetrahedron: Asymmetry, 2014, 25(2), 170-180

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Reference
Enantioselectivity switch controlled by N,N'-di- or N,N,N',N'-tetra-substituted chiral thiophosphorodiamide ligands, structural relatives of thioureas, in catalytic additions of diethylzinc to aldehydes
Yue, Huifeng; et al, Tetrahedron: Asymmetry, 2014, 25(2), 170-180

Production Method 4

Reaction Conditions
Reference
Multifunctional Catalysts in the Asymmetric Mannich Reaction of Malononitrile with N-Phosphinoylimines: Coactivation by Halogen Bonding versus Hydrogen Bonding
Kriis, Kadri; et al, Journal of Organic Chemistry, 2022, 87(11), 7422-7435

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Reference
Frustrated Lewis Acid/Bronsted Base Catalysts for Direct Enantioselective α-Amination of Carbonyl Compounds
Shang, Ming; et al, Journal of the American Chemical Society, 2017, 139(1), 95-98

(Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine Raw materials

(Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine Preparation Products

Additional information on (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine

Chemical Profile of (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine (CAS No. 865981-02-8)

(Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine, identified by its Chemical Abstracts Service (CAS) number 865981-02-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its dual phenyl substitution on the pyrrolidine ring and a chiral center at the alpha position, exhibits unique structural and functional properties that make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine consists of a pyrrolidine backbone with phenyl groups attached to the alpha and beta positions, along with an amine substituent at the ethyl chain. This configuration imparts a high degree of steric hindrance and electronic distribution, which can influence its biological activity. The presence of multiple aromatic rings also suggests potential interactions with biological targets such as enzymes and receptors, making it an intriguing molecule for pharmacological studies.

In recent years, there has been growing interest in chiral compounds due to their selective interactions with biological systems. The enantiomeric purity of (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine is crucial for its intended applications, as different enantiomers can exhibit distinct pharmacological profiles. Advanced synthetic methodologies have been employed to achieve high enantiomeric excess in this compound, ensuring that its biological activity is optimized.

Recent research has highlighted the potential of (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine as a scaffold for developing novel therapeutic agents. Its structural features have been explored in various pharmacological assays, revealing promising activities in areas such as central nervous system (CNS) disorders, inflammation, and metabolic diseases. The dual phenyl substitution on the pyrrolidine ring has been found to enhance binding affinity to specific biological targets, while the amine group provides a site for further functionalization to improve pharmacokinetic properties.

The synthesis of (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as asymmetric hydrogenation and chiral resolution have been utilized to achieve the desired enantiomeric purity. These synthetic strategies not only highlight the complexity of working with chiral compounds but also demonstrate the advancements in synthetic organic chemistry that enable the production of complex molecules like this one.

In vitro studies have shown that (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine exhibits notable interactions with various biological targets. For instance, its ability to modulate enzyme activity has been explored in models of inflammation and pain management. Additionally, preliminary data suggest that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The pharmacokinetic profile of (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine is another critical aspect that has been studied extensively. Its absorption, distribution, metabolism, excretion (ADME) properties are essential for determining its suitability as a drug candidate. Advanced computational methods have been employed to predict these properties, allowing for rapid screening and optimization of lead compounds.

The future prospects of (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine in pharmaceutical research are promising. Ongoing studies aim to elucidate its mechanism of action and explore its potential in treating various diseases. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating this compound from a laboratory curiosity into a viable therapeutic option.

In conclusion, (Alphar,betaR)-alpha,beta-Diphenyl-1-pyrrolidineethanamine (CAS No. 865981-02-8) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of chiral chemistry continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new drugs.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD